
3-Aminopropyldimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopropyldimethoxysilane is an organosilicon compound that features an amino group attached to a propyl chain, which is further connected to a silicon atom bonded to two methoxy groups. This compound is widely used in various fields due to its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.
准备方法
Synthetic Routes and Reaction Conditions
3-Aminopropyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrolysis and condensation of alkoxysilanes. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to achieve high purity and yield.
化学反应分析
Types of Reactions
3-Aminopropyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often catalyzed by acids or bases, with the reaction occurring at room temperature or slightly elevated temperatures.
Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions carried out in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted amines and silanes.
科学研究应用
3-Aminopropyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a silanization agent to modify surfaces, enhancing the adhesion of coatings and improving the stability of materials.
Biology: Employed in the functionalization of nanoparticles for drug delivery systems and biosensors.
Medicine: Utilized in the development of biocompatible materials for implants and medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to improve their mechanical properties and durability.
作用机制
The primary mechanism by which 3-Aminopropyldimethoxysilane exerts its effects is through the formation of covalent bonds with various substrates. The amino group can react with functional groups on organic molecules, while the silicon atom can form bonds with inorganic surfaces. This dual reactivity allows it to act as a bridge between different materials, enhancing their compatibility and performance.
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Similar structure but with three ethoxy groups instead of two methoxy groups.
3-Aminopropyl(diethoxy)methylsilane: Contains two ethoxy groups and one methyl group attached to the silicon atom.
3-Aminopropyldimethylethoxysilane: Features two methyl groups and one ethoxy group attached to the silicon atom.
Uniqueness
3-Aminopropyldimethoxysilane is unique due to its specific combination of functional groups, which provides a balance between reactivity and stability. The presence of two methoxy groups allows for efficient hydrolysis and condensation reactions, while the amino group offers versatility in forming covalent bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and compatibility between organic and inorganic materials.
属性
分子式 |
C5H14NO2Si |
|---|---|
分子量 |
148.26 g/mol |
InChI |
InChI=1S/C5H14NO2Si/c1-7-9(8-2)5-3-4-6/h3-6H2,1-2H3 |
InChI 键 |
KDXNQVWPBVZBRG-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
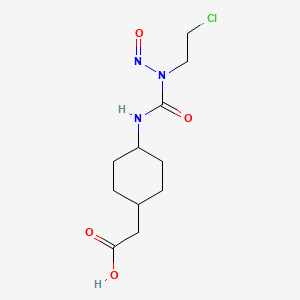
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)

![(Cyclopenta-2,4-diene-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B14652607.png)

![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
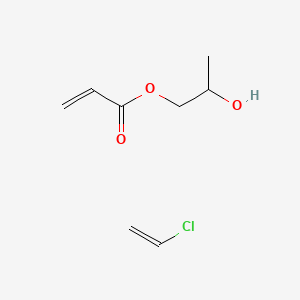
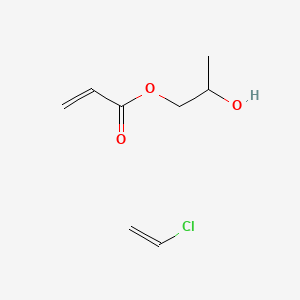
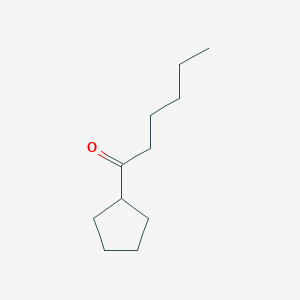

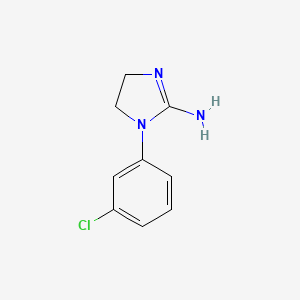
methanone](/img/structure/B14652672.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)
